molecular formula C26H23Cl2NO6 B605590 2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)- CAS No. 1202891-16-4

2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-

Cat. No.: B605590
CAS No.: 1202891-16-4
M. Wt: 516.4 g/mol
InChI Key: QIDYUNXQPQEJEC-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARRY-502 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as chlorinating agents and carbamoylating agents .

Industrial Production Methods

Industrial production of ARRY-502 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and process analytical technology to monitor and control the reaction conditions in real-time .

Chemical Reactions Analysis

Types of Reactions

ARRY-502 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ARRY-502 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Mechanism of Action

ARRY-502 exerts its effects by selectively binding to and antagonizing the DP2 receptor. This receptor is involved in the activation and recruitment of Th2 cells, which play a key role in allergic inflammation. By blocking the DP2 receptor, ARRY-502 reduces the production of Th2 cytokines and other inflammatory mediators, leading to decreased inflammation and improved clinical outcomes in patients with Th2-driven diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ARRY-502

ARRY-502 is unique in its high selectivity and potency for the DP2 receptor, making it a promising candidate for treating Th2-driven allergic diseases. Its oral bioavailability and favorable safety profile further enhance its potential as a therapeutic agent .

Properties

CAS No.

1202891-16-4

Molecular Formula

C26H23Cl2NO6

Molecular Weight

516.4 g/mol

IUPAC Name

(4S)-6-chloro-7-[4-[2-(4-chloro-2-methoxyphenyl)ethylcarbamoyl]phenoxy]-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C26H23Cl2NO6/c1-33-22-12-17(27)5-2-15(22)8-10-29-25(30)16-3-6-18(7-4-16)35-24-14-23-20(13-21(24)28)19(26(31)32)9-11-34-23/h2-7,12-14,19H,8-11H2,1H3,(H,29,30)(H,31,32)/t19-/m0/s1

InChI Key

QIDYUNXQPQEJEC-IBGZPJMESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)OC3=C(C=C4[C@H](CCOC4=C3)C(=O)O)Cl

SMILES

COc1cc(Cl)ccc1CCNC(=O)c2ccc(Oc3cc4OCC[C@H](C(=O)O)c4cc3Cl)cc2

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)OC3=C(C=C4C(CCOC4=C3)C(=O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARRY-502

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 2
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 3
Reactant of Route 3
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 4
Reactant of Route 4
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 5
Reactant of Route 5
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 6
Reactant of Route 6
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-

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